molecular formula C8H10O B11743675 cis-1-(3-Ethynylcyclobutyl)ethanone

cis-1-(3-Ethynylcyclobutyl)ethanone

Cat. No.: B11743675
M. Wt: 122.16 g/mol
InChI Key: RCNPOAIQOVGSRC-UHFFFAOYSA-N
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Description

cis-1-(3-Ethynylcyclobutyl)ethanone: is an organic compound with the molecular formula C₈H₁₀O It is characterized by the presence of a cyclobutyl ring substituted with an ethynyl group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-(3-Ethynylcyclobutyl)ethanone typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction using an appropriate alkyne and a palladium catalyst.

    Formation of the Ketone Group: The ketone functional group can be introduced through an oxidation reaction, such as the oxidation of an alcohol precursor using reagents like pyridinium chlorochromate (PCC).

Industrial Production Methods: Industrial production of this compound may involve scalable synthesis techniques, such as continuous flow chemistry, to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-1-(3-Ethynylcyclobutyl)ethanone can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The ethynyl group can participate in substitution reactions, such as nucleophilic addition or electrophilic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Reagents such as organolithium compounds or Grignard reagents can be used for nucleophilic addition reactions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: cis-1-(3-Ethynylcyclobutyl)ethanone is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of novel reaction pathways and mechanisms.

Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving cyclobutyl rings or ethynyl groups. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and materials with unique properties. Its reactivity and functional groups make it a versatile intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of cis-1-(3-Ethynylcyclobutyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions or covalent bonding with active sites, while the ketone group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects.

Comparison with Similar Compounds

    cis-1-Ethyl-3-methylcyclobutane: Similar in structure but lacks the ethynyl and ketone groups.

    cis-1,2-Dibromocyclopentane: Contains a cyclopentane ring with bromine substituents instead of a cyclobutyl ring with an ethynyl group.

Uniqueness: cis-1-(3-Ethynylcyclobutyl)ethanone is unique due to the presence of both an ethynyl group and a ketone functional group on a cyclobutyl ring

Properties

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

IUPAC Name

1-(3-ethynylcyclobutyl)ethanone

InChI

InChI=1S/C8H10O/c1-3-7-4-8(5-7)6(2)9/h1,7-8H,4-5H2,2H3

InChI Key

RCNPOAIQOVGSRC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC(C1)C#C

Origin of Product

United States

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